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Introduction
Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an enzyme that catalyzes the hydrolysis of

ester and depside bonds in hydrolyzable tannins, such as tannic acid, to release gallic acid and

glucose. This enzyme has significant applications in the food, beverage, pharmaceutical, and

chemical industries. Accurate measurement of tannase activity is crucial for process

optimization, quality control, and research and development.

The rhodanine method is a sensitive and specific spectrophotometric assay for determining

tannase activity.[1][2][3] It is based on the quantification of gallic acid, a product of tannase-

mediated hydrolysis.[4] This application note provides a detailed protocol for the determination

of tannase activity using the rhodanine method.

Principle of the Assay
The rhodanine method is a colorimetric assay that specifically quantifies gallic acid.[5] The

enzymatic reaction involves the hydrolysis of a suitable substrate, such as methyl gallate or

tannic acid, by tannase to produce gallic acid. The liberated gallic acid then reacts with

rhodanine (2-thio-4-ketothiazolidine) in an alkaline medium to form a colored chromogen. The

intensity of the color, which is directly proportional to the amount of gallic acid produced, is

measured spectrophotometrically at 520 nm.
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Signaling Pathways and Experimental Workflows
Chemical Reaction Mechanism
The following diagram illustrates the chemical reaction between gallic acid and rhodanine to

form the colored product.
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Caption: Chemical reaction of gallic acid with rhodanine.

Experimental Workflow
The diagram below outlines the major steps involved in the tannase activity assay using the

rhodanine method.
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Caption: Experimental workflow for the rhodanine-based tannase assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b8822749?utm_src=pdf-body-img
https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Reagents and Materials

Citrate Buffer (0.05 M, pH 5.0): Dissolve 10.5 g of citric acid monohydrate in 800 mL of

deionized water. Adjust the pH to 5.0 with 1 M NaOH and bring the final volume to 1 L with

deionized water.

Substrate Solution (0.01 M Methyl Gallate): Dissolve 0.184 g of methyl gallate in 100 mL of

0.05 M citrate buffer (pH 5.0). Prepare fresh daily.

Methanolic Rhodanine (0.667% w/v): Dissolve 0.667 g of rhodanine in 100 mL of methanol.

Potassium Hydroxide (KOH) Solution (0.5 M): Dissolve 2.8 g of KOH in 100 mL of deionized

water.

Gallic Acid Standard Stock Solution (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of

deionized water.

Enzyme Solution: Prepare a suitably diluted solution of the tannase enzyme in 0.05 M citrate

buffer (pH 5.0).

Spectrophotometer capable of measuring absorbance at 520 nm.

Water bath or incubator.

Test tubes and pipettes.

Vortex mixer.

Preparation of Gallic Acid Standard Curve
Prepare a series of gallic acid standards with concentrations ranging from 0.125 mM to 4

mM in deionized water from the stock solution.

To 0.5 mL of each standard solution, add 0.3 mL of methanolic rhodanine (0.667% w/v).

After 5 minutes, add 0.2 mL of 0.5 M KOH.
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Dilute the reaction mixture with 4.0 mL of distilled water and incubate at 30°C for 10 minutes.

Measure the absorbance at 520 nm against a blank containing all reagents except gallic

acid.

Plot the absorbance values against the corresponding gallic acid concentrations to generate

a standard curve.

Tannase Activity Assay Protocol
In a test tube, mix 0.25 mL of the enzyme solution with 0.25 mL of 0.01 M methyl gallate

solution.

Incubate the reaction mixture at 30°C for 10 minutes.

Stop the enzymatic reaction by adding 0.3 mL of methanolic rhodanine (0.667% w/v).

After 5 minutes at room temperature, add 0.2 mL of 0.5 M KOH to the mixture.

Prepare a control tube by adding the enzyme solution after the addition of KOH.

Prepare a blank tube containing the buffer instead of the enzyme solution.

Add 4.0 mL of distilled water to all tubes and incubate at 30°C for 10 minutes for color

development.

Measure the absorbance of the test and control samples at 520 nm against the blank.

Data Presentation
Calculation of Tannase Activity
One unit (U) of tannase activity is defined as the amount of enzyme required to liberate 1 µmol

of gallic acid per minute under the specified assay conditions.

The activity can be calculated using the following formula:

Enzyme Activity (U/mL) = (µmol of gallic acid released) / (incubation time (min) x volume of

enzyme (mL))
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The amount of gallic acid released is determined from the standard curve.

Quantitative Data Summary
Parameter Value Reference

Assay Sensitivity Up to 5 nmol of gallic acid

Assay Precision
1.7% relative standard

deviation

Wavelength (λmax) 520 nm

Effect of Metal Ions on Tannase Activity
The activity of tannase can be influenced by the presence of various metal ions. The following

table summarizes the inhibitory effects of different metal ions on tannase activity from

Aspergillus niger.

Metal Ion (1.0 mM) Inhibition of Tannase Activity (%)

ZnCl₂ Inhibitory

CaCl₂ Maximum Inhibition

MnCl₂ Minimum Inhibition

AgNO₃ Inhibitory

MgCl₂ Inhibitory

BaCl₂ Inhibitory

Note: The exact percentage of inhibition may vary depending on the enzyme source and

experimental conditions.

Kinetic Parameters of Tannase
The rhodanine method can be used to determine the kinetic parameters of tannase.
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Enzyme
Source

Substrate Kₘ (mM)
Vₘₐₓ
(µmol/min)

Reference

Aspergillus niger Methyl Gallate 0.012 33.3

Geotrichum

cucujoidarum
Tannic Acid 2.9 0.34 U/mL

Conclusion
The rhodanine method provides a reliable, sensitive, and convenient approach for the

determination of tannase activity. Its specificity for gallic acid ensures accurate measurements,

making it a valuable tool for researchers, scientists, and professionals in drug development and

other relevant industries. Adherence to the detailed protocol and careful preparation of

reagents are essential for obtaining reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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